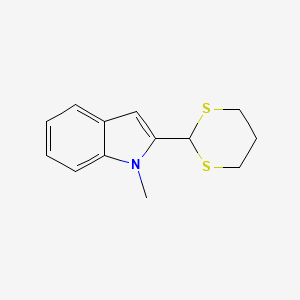

2-(1,3-Dithian-2-yl)-1-methyl-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Contemporary Organic Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the realm of organic chemistry. nih.govresearchgate.net Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound biological and chemical significance. nih.gov Many indole-containing molecules exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. nih.govresearchgate.net

The indole ring system is a key structural component in numerous biologically important compounds. nih.gov For instance, the essential amino acid tryptophan contains an indole ring, and it serves as a biochemical precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.gov

From a synthetic standpoint, the indole nucleus is a versatile building block. organic-chemistry.org Its aromaticity and the presence of the nitrogen heteroatom endow it with a unique reactivity profile, making it amenable to a wide range of chemical modifications. nih.gov The development of efficient and regioselective methods for the synthesis and functionalization of the indole scaffold remains an active and important area of chemical research. organic-chemistry.org

Table 1: Prominent Examples of Indole-Containing Compounds

| Compound Name | Significance |

| Tryptophan | Essential amino acid |

| Serotonin | Neurotransmitter |

| Melatonin | Neurohormone |

| Indomethacin | Non-steroidal anti-inflammatory drug |

| Sumatriptan | Anti-migraine drug |

Strategic Role of 1,3-Dithianes as Umpolung Synthons

The 1,3-dithiane (B146892) group plays a crucial strategic role in organic synthesis, primarily through its function as an "umpolung" synthon. quimicaorganica.orgpharmacy180.com The term umpolung, German for "polarity inversion," refers to the reversal of the normal polarity of a functional group. wikipedia.orgorganic-chemistry.org In the context of carbonyl compounds, the carbonyl carbon is typically electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the corresponding C-2 proton becomes acidic and can be removed by a strong base to generate a nucleophilic carbanion. pharmacy180.comwikipedia.org

This masked acyl anion can then react with a variety of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. organic-chemistry.org Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, effectively achieving the synthetic equivalent of a nucleophilic acylation. pharmacy180.com This powerful strategy, often referred to as the Corey-Seebach reaction, provides access to a wide range of molecules, including 1,2-diketones and α-hydroxy ketones, that are not readily accessible through conventional synthetic methods. organic-chemistry.org

Table 2: Comparison of Normal and Umpolung Reactivity of a Carbonyl Group

| Reactivity | Synthon | Polarity of Carbonyl Carbon | Typical Reactants |

| Normal | Acyl cation | Electrophilic (+) | Nucleophiles (e.g., Grignard reagents, organolithiums) |

| Umpolung | Acyl anion (masked as 1,3-dithiane) | Nucleophilic (-) | Electrophiles (e.g., alkyl halides, epoxides) |

Conceptual Positioning of 2-(1,3-Dithian-2-yl)-1-methyl-1H-indole within Advanced Synthetic and Mechanistic Research

The compound this compound is conceptually positioned at the intersection of indole chemistry and umpolung synthesis. While specific research on this exact molecule is not extensively documented, its structure suggests significant potential in advanced synthetic applications.

The key feature of this molecule is the presence of the 1,3-dithiane group at the C-2 position of the 1-methylindole (B147185) ring. This dithiane moiety can be envisioned as a masked formyl group (-CHO). Deprotonation of the C-2 position of the dithiane ring would generate a nucleophilic center, which could then be reacted with various electrophiles to introduce a wide range of substituents at this position.

Subsequent hydrolysis of the dithiane would unveil the formyl group, leading to the formation of 2-substituted-1-methyl-1H-indole-2-carbaldehydes. These aldehydes are valuable synthetic intermediates that can be further transformed into a variety of functional groups, such as carboxylic acids, alcohols, and imines, thus providing a versatile platform for the synthesis of novel and complex indole derivatives.

Furthermore, the 1-methyl group on the indole nitrogen prevents competing N-H acidity and directs reactivity towards the dithiane moiety. This strategic N-alkylation is a common tactic in indole chemistry to control regioselectivity.

In essence, this compound can be regarded as a stable and versatile building block for the elaboration of the indole scaffold at the C-2 position, a site often targeted for modification in the synthesis of biologically active molecules. Its utility in the construction of complex molecular architectures warrants further exploration in synthetic and mechanistic research.

Structure

3D Structure

Properties

CAS No. |

123371-54-0 |

|---|---|

Molecular Formula |

C13H15NS2 |

Molecular Weight |

249.4 g/mol |

IUPAC Name |

2-(1,3-dithian-2-yl)-1-methylindole |

InChI |

InChI=1S/C13H15NS2/c1-14-11-6-3-2-5-10(11)9-12(14)13-15-7-4-8-16-13/h2-3,5-6,9,13H,4,7-8H2,1H3 |

InChI Key |

KLDYXDRWCDPQHS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3SCCCS3 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 1,3 Dithian 2 Yl 1 Methyl 1h Indole Frameworks

Reactivity Profiles of the 1,3-Dithiane (B146892) Moiety

The 1,3-dithiane group is a cornerstone of modern organic synthesis, primarily utilized as a masked carbonyl group that can exhibit reversed polarity, a concept known as Umpolung. wikipedia.org Its stability and predictable reactivity make it an invaluable tool for complex molecule synthesis.

Nucleophilic Reactivity of the Dithiane Carbanion

A key feature of the 1,3-dithiane moiety is the acidity of the proton at the C2 position, flanked by two sulfur atoms. The sulfur atoms stabilize the resulting conjugate base through inductive effects and the polarizability of sulfur. organic-chemistry.org Consequently, treatment of a 2-substituted-1,3-dithiane, such as 2-(1,3-dithian-2-yl)-1-methyl-1H-indole, with a strong base like n-butyllithium (n-BuLi) readily generates a highly nucleophilic 2-lithio-1,3-dithiane carbanion. wikipedia.orgorganic-chemistry.org

This carbanion is a potent nucleophile capable of reacting with a wide array of electrophiles to form new carbon-carbon bonds. organic-chemistry.org Common electrophilic partners include:

Alkyl halides: For the introduction of primary or secondary alkyl chains.

Carbonyl compounds (aldehydes and ketones): Leading to the formation of α-hydroxy ketones after deprotection. uwindsor.ca

Epoxides: Ring-opening of epoxides yields β-hydroxy ketones upon hydrolysis of the dithiane. organic-chemistry.org

Michael acceptors: The dithiane carbanion can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

The reaction of the lithiated dithiane derived from the title compound with various electrophiles provides a direct route to functionalized indole (B1671886) derivatives at the C2 position, as illustrated in the following table.

| Electrophile | Reaction Type | Resulting Functional Group (after deprotection) | Reference Example |

|---|---|---|---|

| Benzyl bromide | Nucleophilic Substitution | α-Alkyl-ketone | Corey-Seebach Reaction wikipedia.org |

| Cyclohexanone | Nucleophilic Addition | α-Hydroxy-ketone | Corey-Seebach Reaction wikipedia.org |

| Phenyl-epoxyethane | Epoxide Ring-Opening | β-Hydroxy-ketone | Corey-Seebach Reaction wikipedia.org |

Acyl Anion Equivalent and Umpolung Chemistry Mediated by 1,3-Dithianes

The concept of "Umpolung," or polarity inversion, is central to the synthetic utility of 1,3-dithianes. wikipedia.org In a typical carbonyl group, the carbon atom is electrophilic due to the electronegativity of the oxygen atom. The conversion of a carbonyl group into a 1,3-dithiane masks this electrophilicity and, upon deprotonation, inverts the polarity of the original carbonyl carbon, transforming it into a potent nucleophile. wikipedia.orgorganic-chemistry.org This nucleophilic species is known as a masked acyl anion.

In the context of this compound, the dithiane moiety represents a masked formyl group attached to the indole C2 position. Deprotonation generates an acyl anion equivalent that can be used to synthesize various 2-acyl-1-methyl-1H-indoles, which are otherwise challenging to prepare via direct acylation. This strategy allows for the formation of 1,2-dicarbonyl compounds and α-hydroxy ketones, products that cannot be accessed through standard reactivity patterns like aldol (B89426) additions. organic-chemistry.org The dianion derived from 2-(1,3-dithian-2-yl)indole has been widely applied in the synthesis of various strychnos alkaloids, demonstrating its power in constructing complex molecular frameworks. uwindsor.ca

Hydrogenolysis and Desulfurization Pathways of Dithiane Functionalities

After the dithiane carbanion has been used to form the desired carbon skeleton, the dithiane group is typically removed to unmask the carbonyl functionality. This deprotection, or desulfurization, is a crucial step in the synthetic sequence. A variety of methods have been developed for this transformation due to the stability of the S,S-acetal. organic-chemistry.orgorganic-chemistry.org

Common methods for the hydrolysis of 1,3-dithianes include:

Mercury(II) Salts: Reagents like mercury(II) chloride (HgCl₂) in the presence of a carbonate base are frequently used. The high affinity of the soft mercury(II) ion for the soft sulfur atoms facilitates the cleavage. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents such as bis(trifluoroacetoxy)iodobenzene (IBX) can effectively cleave the dithiane group under neutral conditions. organic-chemistry.org

Reductive Desulfurization (Hydrogenolysis): If the goal is to convert the dithiane-protected carbon to a methylene (B1212753) (CH₂) group rather than a carbonyl, reductive desulfurization can be employed. Raney nickel is a classic reagent for this transformation, which proceeds via hydrogenolysis of the carbon-sulfur bonds.

| Reagent/Condition | Transformation | Key Feature | Reference |

|---|---|---|---|

| HgCl₂, CaCO₃, aq. CH₃CN | Deprotection to Carbonyl | Classic method, effective but uses toxic mercury. | organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | Deprotection to Carbonyl | Metal-free, neutral conditions. | organic-chemistry.org |

| Raney Nickel (Ra-Ni) | Reduction to Methylene | Complete removal of sulfur atoms. | General Knowledge |

| BrF₃ | Conversion to gem-Difluoro | Direct conversion of dithiane to a CF₂ group. | organic-chemistry.org |

Reactivity of the N-Methylated Indole Core

The indole ring is an electron-rich aromatic system, and its reactivity is a cornerstone of heterocyclic chemistry. The N-methylation in 1-methyl-1H-indole prevents N-H acidity-related side reactions and influences the regioselectivity of functionalization.

Site-Selective C-H Functionalization at Indole C2, C3, and C4 Positions

Direct C-H functionalization of indoles has become a powerful tool for molecular diversification, avoiding the need for pre-functionalized starting materials. rsc.org While the inherent nucleophilicity of the indole ring often directs electrophilic substitution to the C3 position, transition-metal-catalyzed reactions have enabled selective functionalization at nearly every other position. rsc.orgacs.orgnih.govresearchgate.net

C3-Position: The C3 position of indole is the most electron-rich and typically the most reactive towards electrophiles. chemrxiv.org In 2-substituted indoles, C3 functionalization remains a common pathway.

C2-Position: While the C2 position is less nucleophilic than C3, directed metalation and transition-metal-catalyzed C-H activation can achieve selective functionalization at this site. rsc.org In the title compound, this position is already occupied by the dithiane group.

C4-Position: Functionalization of the benzene (B151609) ring portion of the indole core is more challenging. acs.orgnih.gov However, directing-group strategies have been developed to achieve regioselective C-H activation at the C4 position, often using ruthenium or palladium catalysts. nih.gov An aldehyde group at N1, for instance, can direct Ru-catalyzed olefination to the C4 position. nih.gov

The development of innovative directing groups and catalytic systems continues to expand the toolkit for selective indole modification. acs.orgnih.govresearchgate.net

Influence of the 2-(1,3-Dithian-2-yl) Substituent on Indole Reactivity

The 2-(1,3-dithian-2-yl) substituent significantly modulates the electronic and steric properties of the 1-methyl-1H-indole core. Its influence can be analyzed from several perspectives:

Steric Hindrance: The dithiane group is sterically bulky. This steric presence will significantly hinder or prevent reactions at the adjacent C3 position and the N1 position, thereby directing reactions to more remote sites on the benzene portion of the indole (C4, C5, C6, C7).

Directing Group Potential: The sulfur atoms of the dithiane moiety possess lone pairs of electrons that could potentially coordinate to a transition metal catalyst. This coordination could direct C-H activation to a nearby position, most likely the C3-H or even the C7-H bond, although the latter would involve the formation of a larger, less-favored metallacycle.

Research on indoles bearing electron-withdrawing substituents has shown that they can exhibit remarkable reactivity as electrophilic partners in dearomatization reactions, highlighting the profound impact such groups have on the indole's chemical nature. researchgate.net Therefore, the 2-(1,3-dithian-2-yl) group not only serves as a synthetic handle for acyl anion chemistry but also fundamentally alters the reactivity landscape of the indole nucleus, opening avenues for functionalization at less conventional positions.

Intramolecular Cyclization and Rearrangement Processes within Dithianyl Indole Systems

The this compound framework and related structures serve as versatile precursors for complex heterocyclic systems through intramolecular cyclization and rearrangement reactions. The dithiane moiety can induce unique reactivity, enabling transformations that lead to the formation of new rings and rearranged molecular scaffolds.

One notable transformation is the 1,3-dithianyl-induced Nazarov-type cyclization, which provides an efficient pathway to C2 and C3 indanyl-substituted indole derivatives. rsc.org This process can be promoted by a Lewis acid such as BF3·Et2O and involves a sequence of intramolecular C3–C2 migration followed by the cyclization event, leading directly to the C2-selective indanyl-substituted products. rsc.org

Rearrangements involving the expansion of the dithiane ring itself have also been observed under specific conditions. nih.gov For instance, propargylic 1,3-dithianes can undergo rearrangement when treated with a strong base like potassium tert-butoxide (KOtBu). nih.gov This process is initiated by the abstraction of the propargylic proton, which is followed by an expansion of the dithiane ring to generate medium-sized nine-membered S,S-heterocycles. nih.gov The mechanism is proposed to involve a sulfur-centered radical intermediate that undergoes a regioselective 9-endo-dig radical cyclization. nih.gov The presence of an amine group on the propargylic substrate appears crucial for this transformation. nih.gov

Gold-catalyzed reactions of propargylic 1,3-dithianes can also lead to ring expansion, forming eight-membered dithio-substituted cyclic allenes or dithiocine derivatives, depending on the substitution at the C2 position of the dithiane. nih.gov These reactions are thought to proceed through a gold-carbene intermediate followed by a 1,2-sulfur shift. nih.gov Such catalytic methods highlight the diverse rearrangement pathways available to dithianyl-substituted systems, allowing for the synthesis of complex, medium-sized heterocyclic rings from readily available precursors. nih.gov

| Reaction Type | Substrate Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Nazarov-type Cyclization | 1,3-Dithianyl Indole Precursor | BF₃·Et₂O | Indanyl-substituted Indole | rsc.org |

| Base-Mediated Ring Expansion | 1-(1,3-Dithian-2-yl)propargylamines | KOtBu, DMF, H₂O | 9-Membered S,S-Heterocycle | nih.gov |

| Au-Catalyzed Rearrangement | Propargylic 1,3-Dithianes | Gold Catalyst | 8-Membered Cyclic Allene/Dithiocine | nih.gov |

Elucidation of Reaction Mechanisms

Understanding the intricate mechanisms governing the transformations of this compound is fundamental to controlling reaction outcomes and designing novel synthetic pathways. Research into these systems has unveiled a variety of reaction pathways, influential intermediates, and the significant role of electron transfer processes.

Detailed Analysis of Reaction Pathways and Transition States

The reaction pathways for dithianyl indole systems are highly dependent on the reagents and conditions employed. In palladium-catalyzed reactions for the synthesis of indole derivatives, mechanisms often involve steps such as oxidative addition, aminopalladation, and reductive elimination. mdpi.com For instance, in the Cacchi reaction between N-aryl(alkyl)sulfonyl-2-alkynylanilides and aryl boronic acids to form 2,3-disubstituted indoles, experimental studies suggest that transmetalation precedes aminopalladation in the aryl annulation process. mdpi.com

Computational studies, often using QM/MM (Quantum Mechanics/Molecular Mechanics) methods, have been instrumental in mapping out reaction coordinates and identifying transition states in related indole chemistry. For example, in the enzymatic oxidation of tryptophan by indoleamine 2,3-dioxygenase (IDO), the favored pathway involves proton transfer from the substrate's amino group to an epoxide intermediate, which triggers ring-opening and a concerted nucleophilic attack by a ferryl oxygen. nih.gov This leads to a metastable intermediate that subsequently cleaves at the C2-C3 bond to form the product. nih.gov While this is an enzymatic system, it highlights the complex, multi-step pathways that indole rings can undergo, involving discrete transition states and intermediates.

Role of Intermediates, Such as Unsaturated Thionium (B1214772) Ions and Cyclopropane (B1198618) Intermediates

Unsaturated Thionium Ions: Thionium ions are key intermediates in several reactions involving 1,3-dithianes. Their formation is particularly crucial in photochemical reactions. For example, in the visible-light-induced [2+2] photocycloaddition of 1,3-dithiane-protected enones, the reaction is catalyzed by a Brønsted acid. nih.gov The key step is the presumed formation of colored thionium ions, which act as the light-absorbing species and are vital intermediates in the catalytic cycle. nih.gov Ring expansion of 2-alkyl-2-aryl-1,3-dithianes with electrophiles to form seven-membered dithiepine derivatives also proceeds through the formation of a thionium intermediate. nih.gov

Cyclopropane Intermediates: The indole framework can participate in reactions involving cyclopropane intermediates, particularly in dearomatization processes. A visible-light-enabled photoredox-catalyzed dearomative cyclopropanation of indole derivatives has been developed to synthesize cyclopropane-fused indolines. rsc.org In a different approach, a hypervalent F-iodane reagent can be used for the regiodivergent synthesis of indoles from styrenes, proceeding via a spirocyclic F-cyclopropane as a common intermediate. organic-chemistry.org Donor-acceptor cyclopropanes, activated by Lewis acids, can also undergo (3+2)-cycloaddition reactions with ketenedithioacetals to form dithiaspiro compounds, showcasing the utility of cyclopropane intermediates in building complex sulfur-containing heterocycles. researchgate.net

Electron Transfer Processes and Radical Pathways in Dithiane Transformations

Single electron transfer (SET) is a well-established mechanistic pathway in the chemistry of 1,3-dithianes. uwindsor.ca The reaction of 1,3-dithianyllithium with alkyl iodides is understood to proceed via a SET mechanism. acs.org The dithiane moiety can act as an electron donor in reactions initiated by SET. uwindsor.ca

Photochemical reactions of dithianes frequently involve SET from the dithiane group to an excited photosensitizer. acs.org Irradiation of dithiane-carbonyl adducts in the presence of benzophenone (B1666685) leads to C-C bond cleavage, which regenerates the original carbonyl compound. acs.org The mechanism involves a photo-induced SET from the dithiane moiety to the excited benzophenone, generating a dithiane radical cation. acs.org This is followed by mesolytic C-C cleavage in the radical cation, a process assisted by the benzophenone anion-radical. acs.org

The photodeprotection of 1,3-dithianes has been studied in detail, revealing that electron transfer from the dithiane to a triplet sensitizer (B1316253) is extremely fast. acs.org The resulting dithiane radical cations undergo a favorable unimolecular fragmentation pathway involving C–S bond cleavage to form a distonic radical cation species. acs.org Radical pathways are also central to certain rearrangements. The base-mediated ring expansion of 1-(1,3-dithian-2-yl)propargylamines is proposed to proceed through a sulfur-centered radical intermediate that undergoes a regioselective radical cyclization to form the final product. nih.gov

Investigations into Stereoselectivity and Diastereoselectivity Control

Achieving stereocontrol in reactions involving the dithianyl indole framework is a significant synthetic challenge that has been addressed through various strategies. The inherent chirality of reactants or the use of chiral catalysts and auxiliaries are common approaches.

In the context of photochemical reactions, the potential for achieving enantioselectivity has been noted. For the visible-light-induced [2+2] photocycloaddition of enone dithianes, it is proposed that using chiral 1,3-dithianes or chiral Brønsted acids could enable enantioselective transformations. nih.gov The diastereoselectivity of these cycloadditions is also influenced by the orientation of substituents on the dithiane ring. nih.gov

High diastereoselectivity has been demonstrated in the synthesis of cyclopropanes from alkenes and carbon pronucleophiles, a reaction that proceeds via alkenyl thianthrenium intermediates. nih.gov In the dearomative cyclopropanation of indoles, asymmetric synthesis was realized by using a chiral auxiliary, which resulted in the product with excellent diastereoselectivity. rsc.org The auxiliary could subsequently be removed to furnish the enantioenriched alcohol. rsc.org These examples underscore that by carefully selecting chiral sources and reaction conditions, high levels of stereocontrol can be exerted on reactions involving these heterocyclic frameworks.

Mechanistic Aspects of Photochemical Conversions of 1,3-Dithianes

The photochemical behavior of 1,3-dithianes is largely governed by electron transfer processes and the reactivity of the resulting radical ion intermediates. A key application is the use of the dithiane group as a photoremovable protecting group for carbonyls. The mechanism of photodeprotection in the presence of a sensitizer involves an initial electron transfer from the dithiane to the excited sensitizer. acs.org This generates a dithiane radical cation, which is prone to fragmentation. acs.org Studies using laser flash photolysis and theoretical calculations have shown that this radical cation rapidly undergoes C-S bond cleavage to form a distonic radical cation. acs.org The subsequent steps require oxygen, and the process is inhibited by radical scavengers, suggesting that a superoxide (B77818) anion drives the final deprotection to regenerate the carbonyl compound. acs.org

Another significant photochemical transformation is the intramolecular [2+2] photocycloaddition of enone dithianes. nih.gov This reaction can be performed using visible light (e.g., λ=405 nm) in the presence of catalytic amounts of a Brønsted acid. nih.gov The mechanism hinges on the acid-catalyzed formation of a thionium ion intermediate, which absorbs visible light and acts as the catalytic chromophore. nih.gov This strategy of catalytic chromophore activation allows a reaction that would otherwise require UV irradiation to proceed under milder, visible-light conditions. nih.gov

| Entry | Acid Catalyst (mol%) | Wavelength (nm) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Tf₂NH (10) | 405 | 16 | 85 | nih.gov |

| 2 | Tf₂NH (7.5) | 405 | 16 | 88 | nih.gov |

| 3 | TfOH (10) | 405 | 16 | 84 | nih.gov |

| 4 | HClO₄ (10) | 405 | 16 | 90 | nih.gov |

| 5 | Tf₂NH (10) | 365 | 16 | 78 | nih.gov |

| 6 | Tf₂NH (10) | 455 | 16 | No Reaction | nih.gov |

| 7 | None | 405 | 16 | No Reaction | nih.gov |

Deuterium (B1214612) Labeling Experiments for Mechanistic Insight

Deuterium labeling experiments are a powerful tool for elucidating reaction mechanisms by tracing the pathways of hydrogen atoms throughout a chemical transformation. In the context of the this compound framework, such experiments can provide critical insights into reaction intermediates, transition states, and the specific roles of various protons within the molecule.

To investigate the reactivity of this compound, a series of deuterium labeling studies can be designed. These experiments typically involve the use of deuterated reagents or solvents to introduce deuterium atoms at specific positions within the molecule. The location and extent of deuterium incorporation can then be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

One common area of investigation for indole derivatives is the acidity of the C3-proton. Deuterium exchange studies can be employed to probe the kinetic and thermodynamic acidity of this position. For instance, treatment of this compound with a deuterated acid, such as deuterated acetic acid (CD₃CO₂D), in a suitable solvent could lead to the exchange of the C3-proton for a deuterium atom. The rate of this exchange can provide quantitative information about the reactivity of the C3 position.

A hypothetical set of experiments could involve subjecting the parent compound to various deuterated reagents under different conditions to map its reactivity. The results of such experiments can be summarized in a data table to illustrate the selectivity of deuteration.

Table 1: Hypothetical Deuterium Incorporation in this compound under Various Conditions

| Entry | Deuterium Source | Catalyst/Base | Temperature (°C) | Time (h) | % D Incorporation at C3 | % D Incorporation at Dithiane C2'-H |

| 1 | D₂O | None | 80 | 24 | <5% | <5% |

| 2 | CD₃CO₂D | None | 80 | 12 | >95% | <5% |

| 3 | D₂O | NaOD | 60 | 6 | >95% | ~10% |

| 4 | CD₃OD | CH₃ONa | 60 | 4 | >95% | ~15% |

| 5 | n-BuLi then D₂O | None | -78 to 25 | 1 | >95% | >95% |

The data presented in Table 1, though hypothetical, illustrates the kind of mechanistic information that can be obtained. For example, the high level of deuterium incorporation at the C3 position with an acid catalyst (Entry 2) would suggest a mechanism involving protonation of the indole ring followed by deprotonation. Conversely, base-catalyzed exchange (Entries 3 and 4) would imply the direct deprotonation of the C3 position to form an intermediate indolyl anion, which is then quenched by a deuterium source.

Furthermore, deuterium labeling can be used to probe the mechanism of reactions involving the dithiane moiety. The proton at the C2' position of the dithiane ring is known to be acidic and can be removed by a strong base. A deuterium labeling experiment, as outlined in Entry 5, where the compound is treated with n-butyllithium (n-BuLi) followed by quenching with D₂O, would be expected to result in high levels of deuterium incorporation at both the C3 and C2' positions. This would provide evidence for the formation of a dianion intermediate under strongly basic conditions.

By analyzing the position and extent of deuterium incorporation under different reaction conditions, a detailed picture of the reactivity of the this compound framework can be constructed. These findings are crucial for understanding the underlying mechanisms of its reactions and for designing new synthetic methodologies.

Synthetic Transformations and Applications of 2 1,3 Dithian 2 Yl 1 Methyl 1h Indole Analogues

Role as Versatile Synthetic Intermediates in Organic Synthesis

The strategic placement of the 1,3-dithiane (B146892) group on the indole (B1671886) nucleus provides a powerful tool for synthetic chemists. It allows for the manipulation of the indole C2 position's reactivity, transforming it from an electrophilic site (as in an aldehyde) to a nucleophilic one upon deprotonation. This reversal of polarity, or "umpolung," is fundamental to its utility.

The 1,3-dithiane group is a widely used protecting group for carbonyl compounds due to its stability under both acidic and basic conditions. researchgate.net In the context of 2-(1,3-dithian-2-yl)-1-methyl-1H-indole, the dithiane moiety effectively masks a formyl group at the C2 position of the indole. This protection is crucial in multi-step syntheses where the aldehyde functionality would be incompatible with reagents used in other parts of the molecule.

The process of introducing the dithiane group (masking) typically involves the reaction of the corresponding aldehyde (1-methyl-1H-indole-2-carbaldehyde) with 1,3-propanedithiol (B87085) in the presence of an acid catalyst. The unmasking, or deprotection, to regenerate the carbonyl group is commonly achieved under oxidative or hydrolytic conditions using reagents such as bis(trifluoroacetoxy)iodobenzene, aqueous hydrogen peroxide activated by an iodine catalyst, or mercury(II) salts. organic-chemistry.orgrsc.org This reversible protection strategy allows for the selective reaction at other positions of the indole ring or its substituents while the C2-carbonyl group remains latent.

Table 1: Selected Reagents for the Deprotection of 1,3-Dithianes

| Reagent System | Conditions | Notes |

|---|---|---|

| Bis(trifluoroacetoxy)iodobenzene | Mild, non-chromatic | Ideal for labile molecules like alkaloids. |

| I₂ (catalytic), H₂O₂ | Aqueous, neutral conditions | Tolerates many phenol (B47542) and amino protecting groups. organic-chemistry.org |

| HgCl₂/CaCO₃ | Aqueous acetone (B3395972) or acetonitrile | Classic method, though mercury use is a drawback. |

The most significant application of the 2-(1,3-dithian-2-yl) moiety is its ability to facilitate carbon-carbon bond formation through umpolung. The proton on the carbon between the two sulfur atoms is acidic and can be readily removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion (a 2-lithio-1,3-dithiane). This nucleophilic species, positioned at the C2 of the indole, can then react with a wide array of electrophiles.

Alkylation: The reaction of the 2-lithio-1,3-dithian-2-yl indole anion with alkyl halides or arenesulfonates of primary alcohols provides a direct method for introducing alkyl chains at the C2 position. organic-chemistry.org This approach is highly efficient for creating new C-C bonds and building molecular complexity. organic-chemistry.orgresearchgate.net The choice of protecting group on the indole nitrogen can significantly influence the efficiency of this lithiation and subsequent alkylation. researchgate.net

Table 2: Representative Alkylation Reactions of Lithiated Dithianyl Indole Analogues

| Electrophile | Product Type | Yield | Reference |

|---|---|---|---|

| Primary Alkyl Benzenesulfonate | 2-(2-Alkyl-1,3-dithian-2-yl)indole | High | organic-chemistry.org |

| 1-Methyl-4-piperidone | 2-(2-(4-hydroxy-1-methylpiperidin-4-yl)-1,3-dithian-2-yl)indole | Moderate | researchgate.net |

Cycloaddition: Dithianyl indoles also play a role in cycloaddition reactions, serving as precursors to more complex polycyclic systems. nih.gov The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered heterocycles. nih.govmdpi.com For instance, an azomethine ylide generated from an isatin (B1672199) derivative can react with a dipolarophile to form spirooxindole systems. nih.gov While the dithianyl indole itself may not be the direct dipolarophile, functional groups introduced via dithiane chemistry can be converted into reactive moieties that readily participate in such cycloadditions. Furthermore, the indole nucleus itself can undergo formal [3+2] and [4+2] cycloadditions to construct fused indoline (B122111) scaffolds. nih.gov

Construction of Complex Polycyclic and Heterocyclic Scaffolds

The synthetic utility of this compound extends to the assembly of intricate polycyclic and heterocyclic frameworks that are prevalent in natural products and pharmaceuticals. nih.gov

A notable application of dithianyl indoles is in the synthesis of indane and indanone derivatives. organic-chemistry.orgnih.gov An efficient strategy involves a 1,3-dithiane-induced Nazarov-type cyclization. rsc.orgresearchgate.net In this process, the dithianyl indole is first elaborated into a precursor that, upon deprotection of the dithiane to an aldehyde and subsequent reaction, forms a divinyl ketone intermediate. This intermediate, when treated with a Lewis acid such as BF₃·Et₂O, undergoes a 4π-electrocyclization (Nazarov cyclization) to furnish the five-membered ring of the indanone system. This methodology allows for the site-selective synthesis of C2 and C3 indanyl-substituted indole derivatives. rsc.orgresearchgate.net

Pyrazoles are a significant class of heterocycles often found in pharmaceuticals. nih.govnih.gov A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com The this compound can serve as a precursor to the required 1,3-dicarbonyl moiety. First, the dithiane is deprotonated and reacted with an acylating agent to install a ketone. Subsequent deprotection of the dithiane unmasks the C2-aldehyde, yielding a 1,3-ketoaldehyde attached to the indole nucleus. This intermediate can then be cyclized with hydrazine or its derivatives to form the corresponding 2-(pyrazolyl)-1-methyl-1H-indole.

The dithiane ring itself can be a precursor to other sulfur-containing heterocycles. For example, dithianes can undergo ring-expansion reactions to form medium-sized S,S-heterocycles. chemistryviews.org Additionally, reactions involving sulfur monochloride with substituted indoles can lead to the formation of fused 1,2-dithiole-3-thiones, demonstrating another pathway to sulfur-containing heterocyclic systems derived from indole precursors. arkat-usa.org

The construction of polycyclic fused indoline and indoloquinolizidine systems, which are core structures in many alkaloids, can be facilitated by dithianyl indole chemistry. thieme.deresearchgate.net The nucleophilic C2-dithianyl anion can be used to forge a key bond with an appropriate electrophile that contains the necessary components for a subsequent cyclization cascade.

For example, reaction of the lithiated 2-(1,3-dithian-2-yl)indole with an N-protected piperidinone derivative bearing an electrophilic side chain can initiate a sequence leading to indoloquinolizidine scaffolds. After the initial C-C bond formation, manipulation of the functional groups followed by deprotection of the dithiane and intramolecular cyclization (e.g., Pictet-Spengler or Bischler-Napieralski type reactions) can close the final rings to yield the complex polycyclic system. The indole nucleus can also participate in divergent annulation reactions, such as [4+2] and [3+2] cycloadditions with 1,2-diaza-1,3-dienes, to generate polycyclic fused indoline scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles. nih.gov

Synthesis of Substituted Bis(indolyl)methanes

The synthesis of bis(indolyl)methanes (BIMs), compounds characterized by two indole moieties linked by a methylene (B1212753) bridge, is a significant area of research due to their prevalence in natural products and their diverse biological activities. A common and effective strategy for the synthesis of BIMs involves the acid-catalyzed reaction of an aldehyde with two equivalents of an indole.

While direct literature on the use of this compound for this specific transformation is not abundant, a logical and scientifically sound synthetic approach can be proposed. This involves the in situ or stepwise deprotection of the dithiane group to reveal the corresponding 2-formyl-1-methyl-1H-indole, which then undergoes condensation with other indole derivatives.

Reaction Scheme:

Step 1: Deprotection of the Dithiane

The initial step involves the hydrolysis of the dithiane to the corresponding aldehyde. Various reagents can be employed for this deprotection, with the choice often depending on the tolerance of other functional groups present in the molecule. Common methods include the use of mercury(II) salts, oxidative cleavage with reagents like N-bromosuccinimide (NBS), or milder conditions employing reagents such as iodomethane (B122720) in aqueous acetone.

Step 2: Condensation with Indoles

The liberated 2-formyl-1-methyl-1H-indole can then be reacted with a suitable indole (which can be the same or a different indole derivative) in the presence of an acid catalyst to furnish the desired bis(indolyl)methane. Lewis acids such as indium(III) chloride or Brønsted acids like acetic acid are commonly employed to facilitate this condensation.

Illustrative Example:

The following table outlines the synthesis of a substituted bis(indolyl)methane from this compound and a generic indole derivative.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound | HgCl₂, CaCO₃, aq. CH₃CN, reflux | 2-Formyl-1-methyl-1H-indole |

| 2 | 2-Formyl-1-methyl-1H-indole, Indole (2 equiv.) | InCl₃, CH₂Cl₂, rt | 2-((di(1H-indol-3-yl)methyl)-1-methyl-1H-indole |

This approach allows for the synthesis of both symmetrical and unsymmetrical bis(indolyl)methanes, depending on the indole nucleophile used in the second step.

Divergent Synthetic Pathways and Pot Economy Approaches

A one-pot synthesis of bis(indolyl)methanes has been reported using 1,3-dithiane as a methylene source, which is conceptually related to the use of this compound. nih.gov This suggests the feasibility of a one-pot approach starting from the dithiane-protected indole.

In such a scenario, the deprotection of the dithiane and the subsequent condensation with indoles would be carried out sequentially in the same reaction flask without isolation of the intermediate aldehyde. This can be achieved by carefully selecting reagents and reaction conditions that are compatible with both transformations.

For instance, a mild deprotection agent could be used, followed by the addition of the indole and an acid catalyst. This approach aligns with the principles of green chemistry by reducing solvent usage and energy consumption associated with workup and purification of intermediates.

Divergent Synthesis:

The intermediate 2-formyl-1-methyl-1H-indole generated from the deprotection of this compound is a versatile precursor for various other synthetic transformations, highlighting the divergent potential of this starting material. Besides its use in the synthesis of bis(indolyl)methanes, it can be employed in:

Wittig and Horner-Wadsworth-Emmons reactions: to introduce alkenyl substituents at the C2-position.

Reductive amination: to synthesize various 2-(aminomethyl)-1-methyl-1H-indole derivatives.

Oxidation: to form 1-methyl-1H-indole-2-carboxylic acid.

The ability to generate a key aldehyde intermediate that can be funneled into multiple synthetic pathways from a single, stable precursor underscores the strategic importance of this compound in the synthesis of diverse indole-based compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications in Indole-Dithiane Chemistry

Density Functional Theory (DFT) has become a primary method for computational studies in organic chemistry due to its favorable balance of accuracy and computational cost. arxiv.orgnih.gov It is particularly well-suited for investigating the properties of heterocyclic systems like indole-dithiane derivatives. nih.govresearchgate.net DFT calculations can provide precise information on molecular geometry, vibrational frequencies, and electronic characteristics. nih.gov

Geometry optimization is a fundamental computational step that seeks to find the minimum energy structure of a molecule. youtube.com For 2-(1,3-dithian-2-yl)-1-methyl-1H-indole, this process involves determining the most stable arrangement of its constituent atoms, including bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP combined with a suitable basis set like 6-31G* or higher, are routinely used for this purpose. researchgate.netnih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G Level)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| N1-C2 | 1.38 Å | |

| C2-C3 | 1.39 Å | |

| C2-C(dithiane) | 1.52 Å | |

| S(dithiane)-C(dithiane) | 1.82 Å | |

| Bond Angles | ||

| N1-C2-C3 | 108.5° | |

| N1-C2-C(dithiane) | 125.0° | |

| C3-C2-C(dithiane) | 126.5° | |

| Dihedral Angle | ||

| N1-C2-C(dithiane)-S | ~90° (Staggered) |

Note: The data in this table are representative values based on standard bond lengths and angles for similar molecular fragments and are intended for illustrative purposes.

DFT is a powerful tool for elucidating reaction mechanisms by calculating the potential energy surface of a chemical reaction. acs.org This involves identifying and characterizing the energies of reactants, intermediates, transition states, and products. researchgate.net For the synthesis of this compound, a plausible pathway could involve the reaction of the anion of 1-methyl-2-(1,3-dithian-2-yl)indole with an electrophile, or the coupling of N-methylindole with a dithiane-based electrophile.

Computational analysis can map out the energy profile of such a reaction. The transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the TS structure and calculating its energy relative to the reactants allows for the determination of the activation energy (ΔG‡). acs.org A lower activation energy implies a faster reaction rate. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the reactants and products. mdpi.com

Table 2: Hypothetical Energetic Data for a Key Reaction Step

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | N-methylindole + Dithiane precursor | 0.0 |

| Transition State | Structure at the peak of the reaction coordinate | +22.5 |

| Product | This compound | -15.0 |

Note: This table provides a hypothetical energy profile for an illustrative reaction pathway.

Electronic Structure and Reactivity Analysis

Beyond geometry and energetics, computational methods provide deep insights into the electronic nature of a molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO is the lowest-energy orbital available to accept electrons, thus acting as an electrophile. libretexts.orgtaylorandfrancis.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole (B1671886) ring system, particularly at the C3 position, which is the typical site of electrophilic attack for indoles. ufla.bruni-muenchen.de The LUMO is likely distributed across the indole and dithiane moieties. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy relates to its electron affinity. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity and greater polarizability.

Table 3: Illustrative FMO Properties

| Parameter | Value (eV) | Implication |

| EHOMO | -5.80 | Electron-donating capability (nucleophilicity) |

| ELUMO | -0.55 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.25 | High kinetic stability |

Note: These values are representative for a stable organic molecule and serve as an illustration.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, with different colors representing regions of varying electrostatic potential. researchgate.net MEP maps are valuable for identifying the likely sites for electrophilic and nucleophilic attack. researchgate.netrsc.org

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions are expected around the sulfur atoms of the dithiane ring and potentially delocalized across the indole π-system. researchgate.netresearchgate.net

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. Positive potential is typically found around the hydrogen atoms.

Neutral Regions (Green): These represent areas with near-zero potential.

The MEP map would visually confirm the nucleophilic character of the indole ring, highlighting its reactivity towards electrophiles.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which closely corresponds to the familiar Lewis structure concept. faccts.dewikipedia.org NBO analysis provides detailed information about charge distribution (natural population analysis), hybridization, and stabilizing intramolecular interactions, such as hyperconjugation. rsc.org

Table 4: Illustrative Natural Population Analysis (NPA) Charges

| Atom | Natural Charge (e) |

| N1 (Indole) | -0.55 |

| C2 (Indole) | +0.20 |

| C3 (Indole) | -0.25 |

| S (Dithiane) | -0.10 |

| C(methyl) | -0.45 |

Note: The charges are hypothetical and illustrate the expected charge distribution based on electronegativity and resonance effects.

Solvent Effects on Molecular Structure and Reactivity via Continuum Solvation Models

The chemical behavior of a molecule is intrinsically linked to its environment. For reactions and processes occurring in solution, the solvent plays a critical role that extends beyond being a simple medium for dissolution. Computational chemistry provides powerful tools to dissect these complex solute-solvent interactions. Among the most widely used and efficient methods are continuum solvation models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium rather than as individual molecules. This approach allows for the calculation of solvation free energy and provides insights into how the solvent influences a molecule's structure, stability, and reactivity. This section explores the theoretical effects of various solvents on the molecular structure and reactivity of this compound, drawing upon established principles from studies on related indole and dithiane systems.

The core principle of a continuum model is that the solute molecule carves out a cavity for itself within the bulk solvent, which is represented by its macroscopic dielectric constant (ε). The solute's charge distribution polarizes the surrounding dielectric continuum, which in turn creates a "reaction field" that interacts with the solute, leading to its stabilization. The total free energy of solvation in these models is typically partitioned into several components: electrostatic interactions (G_es), cavitation energy (G_cav), and dispersion-repulsion interactions (G_dr).

Influence on Molecular Structure and Electronic Properties

The polarity of the solvent can induce subtle but significant changes in the molecular geometry and electronic distribution of the solute. For this compound, increasing solvent polarity is predicted to have a notable effect on its dipole moment. The indole ring system and the sulfur atoms of the dithiane moiety contribute to a permanent dipole moment. In a polar solvent, the reaction field generated by the dielectric continuum will interact with this dipole, further polarizing the solute's electron density. This induced polarization enhances the magnitude of the total dipole moment.

Theoretical calculations using a PCM approach would likely show a direct correlation between the solvent's dielectric constant and the calculated dipole moment of the molecule. As illustrated in the hypothetical data in Table 1, the dipole moment is expected to be lowest in a non-polar solvent like n-hexane and increase progressively in more polar environments such as tetrahydrofuran (B95107) (THF), acetone (B3395972), and dimethyl sulfoxide (B87167) (DMSO). This solvent-induced polarization can also lead to minor adjustments in bond lengths and angles within the molecule, although these changes are typically less pronounced than the electronic effects.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.00 | 2.85 |

| n-Hexane | 1.88 | 3.42 |

| Tetrahydrofuran (THF) | 7.52 | 4.15 |

| Acetone | 20.7 | 4.58 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 4.82 |

Influence on Chemical Reactivity

Solvent effects are paramount in determining the rates and outcomes of chemical reactions. They can alter reaction pathways by differentially stabilizing the reactants, transition states, or products. A key feature of the 2-(1,3-dithian-2-yl) group is its "umpolung" reactivity. The proton on the C2' carbon (the carbon atom between the two sulfur atoms) is acidic and can be removed by a strong base to form a stabilized carbanion. This nucleophilic dithianyl anion can then react with various electrophiles, making it a valuable synthetic intermediate.

Continuum solvation models are particularly useful for predicting how different solvents will affect the energetics of this deprotonation step. The stability of the charged species—the dithianyl anion—is highly dependent on the solvent environment. Polar aprotic solvents, such as THF and DMSO, are particularly effective at stabilizing anions through dipole-dipole interactions without forming strong hydrogen bonds that might otherwise hinder reactivity.

| Solvent | ΔG_solv (Neutral Reactant) | ΔG_solv (Dithianyl Anion) | Relative ΔG_rxn (in solution) |

|---|---|---|---|

| Toluene | -4.5 | -48.2 | 0.0 (Reference) |

| Tetrahydrofuran (THF) | -6.8 | -65.5 | -15.0 |

| Dimethyl Sulfoxide (DMSO) | -7.5 | -75.1 | -23.9 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-dithian-2-yl)-1-methyl-1H-indole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For the dithiane moiety, lithium-mediated thiolation using 1,3-propanedithiol under inert conditions (e.g., THF, –78°C) is effective . The indole core can be functionalized via Pd- or Rh-catalyzed methodologies, as demonstrated in analogous indole derivatives (e.g., Suzuki coupling for aryl groups at the 3-position) . Reaction monitoring via UPLC and purification via column chromatography (silica gel, hexane/EtOAc) are critical for isolating the target compound .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, related dithiane-carbaldehyde derivatives showed monoclinic crystal systems (space group P21/c) with intermolecular C–H···S interactions stabilizing the lattice . Complementary techniques include / NMR (e.g., δ ~5.09 ppm for dithiane protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. What safety protocols are essential when handling sulfur-containing intermediates like 1,3-propanedithiol?

- Methodology : Due to the foul odor and toxicity of thiols, reactions must be conducted in a fume hood with sodium hypochlorite neutralization of waste. Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Post-experiment, contaminated glassware should be treated with NaOCl before washing .

Advanced Research Questions

Q. How do steric and electronic effects of the dithiane group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The dithiane group acts as a directing and stabilizing moiety. Steric hindrance from the 1,3-dithian-2-yl substituent may slow electrophilic substitution at the indole 3-position, favoring C–H activation at less hindered sites. Computational studies (DFT) on charge distribution and steric maps (e.g., using Gaussian or ORCA) can predict regioselectivity . Experimental validation via competitive coupling reactions (e.g., comparing Pd(OAc)/XPhos vs. RhCl catalysts) is recommended .

Q. What strategies resolve contradictions in spectroscopic data for sulfur-containing indole derivatives?

- Methodology : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) often arise from dynamic effects like hindered rotation or tautomerism. Variable-temperature NMR (VT-NMR) can reveal conformational exchange, while - COSY and NOESY experiments clarify through-space interactions . For example, in dithiane derivatives, sulfur’s electronegativity may deshield adjacent protons, requiring careful integration with computational NMR tools (e.g., ACD/Labs or MestReNova) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodology : Prioritize functional group modifications (e.g., replacing the methyl group on the indole nitrogen with acyl or sulfonyl groups) and evaluate antimicrobial/antifungal activity via microdilution assays (MIC/MBC). For instance, related 3-substituted indoles showed IC values <10 μM against S. aureus and C. albicans . Pair SAR data with molecular docking (e.g., AutoDock Vina) to predict binding to targets like fungal CYP51 or bacterial topoisomerase IV .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly when using different lithium bases (e.g., LDA vs. LiHMDS) for dithiane functionalization?

- Methodology : Lithium bases differ in steric bulk and basicity. For example, LiHMDS may deprotonate thiols more efficiently than LDA, but its larger size could hinder access to sterically encumbered sites. Controlled experiments with kinetic monitoring (e.g., in situ IR) and quantum mechanical calculations (e.g., pKa prediction via COSMO-RS) can identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.